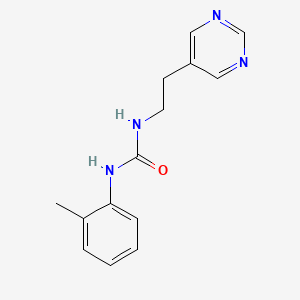
1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea, also known as PTEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTEU is a urea derivative that has shown promising results in various studies, making it a topic of interest for researchers in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on compounds similar to 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea focuses on their synthesis and evaluation for various applications. For example, the synthesis and antioxidant activity evaluation of certain pyrimidinone derivatives have been investigated, demonstrating the chemical versatility and potential utility of these compounds in developing antioxidant agents (George et al., 2010). Similarly, the design, synthesis, and evaluation of antiproliferative activity of specific pyrimidin-4-yl compounds highlight the role of these molecules in cancer research, showing promising anticancer activity against various human cancer cell lines (Huang et al., 2020).
Anticancer Applications
The discovery and optimization of N-aryl-N'-pyrimidin-4-yl ureas as selective inhibitors for the fibroblast growth factor receptor family of receptor tyrosine kinases have been reported, indicating the potential therapeutic use of these compounds as anticancer agents (Guagnano et al., 2011). This research underscores the importance of pyrimidin-5-yl derivatives in developing new treatments for cancers, especially those overexpressing specific growth factor receptors.
Herbicide Development
The crystal structure analysis and chemical reactivity of sulfonylurea herbicides provide insight into the agricultural applications of compounds structurally related to 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea. For example, studies on azimsulfuron, a sulfonylurea herbicide, help understand the molecular architecture and interactions crucial for herbicidal activity (Jeon et al., 2015). Additionally, the degradation behavior of sulfosulfuron under various abiotic factors illustrates the environmental aspects of sulfonylurea herbicide use and management (Saha & Kulshrestha, 2002).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-13(11)18-14(19)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJIORDXNWROTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641506.png)
![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)
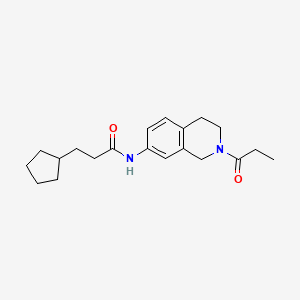
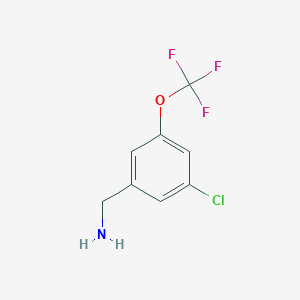
![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)
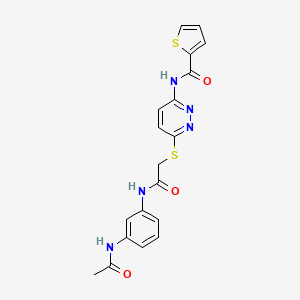
![1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime](/img/structure/B2641522.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)
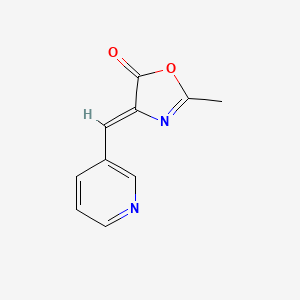

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2641527.png)
![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)